
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-F-1-Me-THIQ) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a fluorine atom at the 7-position and a methyl group at the 1-position of the isoquinoline scaffold. Its hydrochloride salt has been cataloged (CAS: 1199813-81-4), though commercial availability is currently discontinued . The compound’s synthesis likely involves regioselective fluorination strategies, such as deoxyfluorination of catechol amines, as demonstrated for analogous 6- and 7-fluoro-THIQ derivatives .
THIQs are a prominent class of alkaloids and synthetic compounds with diverse pharmacological and toxicological profiles, heavily influenced by substituent patterns. The 7-fluoro and 1-methyl substitutions in 7-F-1-Me-THIQ may modulate its electronic properties, lipophilicity, and biological interactions compared to other THIQs.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance pharmacological activity against a range of diseases. The presence of a fluorine atom is particularly noteworthy as it enhances lipophilicity and metabolic stability, which are critical for effective drug design.
Therapeutic Potential
Research indicates that this compound may exhibit activity against several biological targets. Its interactions with proteins and enzymes involved in critical biological processes are under investigation to determine its mechanism of action. Preliminary studies suggest it could be effective in treating conditions such as neurodegenerative diseases and certain cancers.
Biological Research
Biological Activity
Studies have shown that this compound possesses significant biological activity. Its ability to bind effectively to biological targets is enhanced by the electronegative fluorine atom, which increases its reactivity compared to other tetrahydroisoquinoline derivatives.
Case Studies
Several case studies highlight the compound's potential in various therapeutic contexts:
- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress.
- Anticancer Activity : Research has indicated that certain analogs exhibit cytotoxic effects against cancer cell lines, suggesting potential for development into anticancer agents .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. The following table summarizes some analogs and their unique features:
Compound Name | Unique Features |
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7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline | Contains bromine instead of fluorine; different reactivity profile. |
7-Nitro-1-methyl-1,2,3,4-tetrahydroisoquinoline | Features a nitro group; known for distinct biological activity. |
6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | Methoxy group influences solubility and binding characteristics. |
The comparison shows how the introduction of different substituents can impact the compound's reactivity and binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Group Variations
The pharmacological and toxicological outcomes of THIQ derivatives depend on substituent types, positions, and stereochemistry. Below is a comparative analysis of 7-F-1-Me-THIQ with structurally related compounds:
Table 1: Structural and Pharmacological Comparison of Selected THIQ Derivatives
Pharmacological Activity and Mechanisms
- CKD712 : This synthetic alkaloid induces heme oxygenase-1 (HO-1) and vascular endothelial growth factor (VEGF) through AMP-activated protein kinase (AMPK) signaling. It accelerates wound healing in fibroblasts and murine models . The 6,7-dihydroxy groups are critical for binding and activating AMPK/HO-1 pathways, while the 1-naphthylmethyl group enhances lipophilicity and target engagement .
- Salsolinol (Sal): A neurotoxic THIQ derivative found in PD patients, Sal’s 6,7-phenyl groups contribute to its ability to promote α-synuclein aggregation and dopaminergic neuron death . The 1-methyl group in Sal is structurally analogous to 7-F-1-Me-THIQ but lacks fluorine’s electronegative effects.
- 1-Me-THIQ Derivatives (Historical Study) : Substitutions at 6/7 positions (e.g., hydroxy, methoxy) influence toxicity and bioactivity. Hydroxy groups reduce toxicity, while methoxy/ethoxy groups correlate with pressor responses and convulsions .
Toxicity and Metabolic Considerations
- 7-F-1-Me-THIQ: No direct toxicity data are available, but fluorine’s electronegativity may enhance metabolic stability compared to hydroxylated analogs like CKD712.
- CKD712 : Demonstrates low toxicity in preclinical models, with HO-1 induction offering cytoprotective effects .
- MPTP’s tetrahydropyridine structure (non-THIQ) selectively damages dopaminergic neurons, emphasizing the role of substituent positioning .
Electronic and Steric Effects
- Fluorine vs. Hydroxyl Groups : The 7-fluoro substituent in 7-F-1-Me-THIQ introduces strong electronegativity without the hydrogen-bonding capacity of CKD712’s 6,7-dihydroxy groups. This may reduce interaction with polar targets but improve membrane permeability.
- 1-Methyl vs.
Biological Activity
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (7F-MTIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
7F-MTIQ is a derivative of tetrahydroisoquinoline, characterized by the presence of a fluorine atom at the 7-position and a methyl group at the 1-position. Its molecular formula is with a molecular weight of approximately 167.21 g/mol. The compound's structure is vital for its interaction with biological targets and its subsequent activity.
1. Neuroprotective Effects
Research indicates that 7F-MTIQ exhibits neuroprotective properties, particularly in models of neurodegeneration. A study demonstrated that it could inhibit apoptosis in neuronal cells by modulating key apoptotic pathways, such as the caspase cascade. Specifically, it was shown to prevent the cleavage of PARP and reduce genomic DNA fragmentation in rodent models of ischemic injury .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. In vitro studies suggest that 7F-MTIQ can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from oxidative damage associated with various diseases, including neurodegenerative disorders .
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of 7F-MTIQ reveal moderate efficacy against several bacterial strains. In particular, it has shown inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential applications in treating infections caused by these pathogens .
The biological activities of 7F-MTIQ can be attributed to several mechanisms:
- Caspase Inhibition : By inhibiting caspase-3 activation, 7F-MTIQ prevents apoptosis in neuronal cells.
- Free Radical Scavenging : The compound’s ability to neutralize reactive oxygen species (ROS) contributes to its neuroprotective and antioxidant effects.
- Protein Interaction Modulation : Research suggests that 7F-MTIQ may interact with specific protein targets involved in cell signaling pathways, enhancing its therapeutic potential.
Neuroprotection in Ischemic Models
In a series of experiments involving rodent models subjected to ischemic conditions, 7F-MTIQ was administered prior to inducing ischemia. Results showed a significant reduction in neuronal cell death compared to control groups. The protective effects were linked to decreased levels of apoptotic markers and preserved neuronal integrity post-injury .
Antimicrobial Testing
In antimicrobial assays, 7F-MTIQ was tested against various bacterial strains using standard disk diffusion methods. The results indicated that while the compound exhibited moderate activity against certain bacteria, further optimization may enhance its efficacy .
Comparative Analysis
Future Directions
The promising biological activities of 7F-MTIQ warrant further investigation into its pharmacological properties and potential therapeutic applications. Future research should focus on:
- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity.
- In Vivo Studies : Conducting comprehensive animal studies to evaluate long-term safety and efficacy.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.
Q & A
Q. Basic: What are the common synthetic routes for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline?
The synthesis typically involves cyclization of fluorinated precursors or regioselective fluorination. A validated method includes:
- Cyclization of catechol amines followed by deoxyfluorination using reagents like XtalFluor-E or Deoxo-Fluor to introduce fluorine at the 7-position .
- Methylation at the 1-position via reductive amination or alkylation of tetrahydroisoquinoline intermediates .
Key steps: Optimize reaction conditions (e.g., solvent, temperature) to suppress side products like 6-fluoro isomers.
Q. Advanced: How can regioselective fluorination be achieved during synthesis?
Regioselectivity is controlled via:
- Precursor design : Use fluorinated starting materials (e.g., 7-fluoro-substituted benzaldehydes) to direct cyclization .
- Catalytic strategies : Transition metal catalysts (e.g., Pd) can enhance selectivity in cross-coupling reactions.
- Protecting groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired fluorination .
Example : Cyclization of 3-fluoro-phenethylamine derivatives yields 7-fluoro-THIQ cores, followed by methylation .
Q. Basic: What spectroscopic methods are used to characterize this compound?
- NMR : H and C NMR confirm the fluorine substitution pattern and methyl group integration. Fluorine-19 NMR ( NMR) resolves positional isomers .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., CHFN, m/z 165.21) .
- IR spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1100 cm) .
Q. Advanced: How can X-ray crystallography resolve structural ambiguities?
- Single-crystal analysis confirms the spatial arrangement of fluorine and methyl groups. For example, Acta Crystallographica studies (e.g., tetrahydroisoquinoline-carbonitrile derivatives) reveal bond angles and torsional strain .
- Data-to-parameter ratios >15 ensure reliability. Use synchrotron radiation for high-resolution data .
Q. Basic: What biological activities are reported for similar tetrahydroisoquinoline derivatives?
- Antimicrobial : Fluorinated THIQs show activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer : Methyl-substituted THIQs inhibit topoisomerases or tubulin polymerization (IC values: 1–10 µM) .
Q. Advanced: How do structural modifications (e.g., alkyl chain length) affect bioactivity?
- SAR studies : Increasing alkyl chain length (C1–C17) at the 1-position alters lipophilicity, impacting cellular uptake and target binding .
- Fluorine's role : Enhances metabolic stability and electronegativity, improving receptor affinity (e.g., σ-receptors) .
Q. Basic: How should this compound be stored to ensure stability?
- Store under inert gas (N or Ar) at -20°C to prevent oxidation.
- Use amber vials to block UV-induced degradation.
- Confirm purity via HPLC before use .
Q. Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of enzymes (e.g., cytochrome P450) to model interactions.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and regioselectivity .
Q. Basic: What are common impurities in synthesis, and how are they mitigated?
- 6-Fluoro isomers : Minimize via temperature control (<60°C) during cyclization .
- Oxidation byproducts : Use antioxidants (e.g., BHT) in reaction mixtures .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization .
Q. Advanced: How are contradictory bioactivity data resolved across studies?
- Assay standardization : Compare IC values under consistent conditions (e.g., cell line, incubation time).
- Metabolic profiling : Use LC-MS to identify active metabolites vs. parent compound effects .
- Target validation : CRISPR/Cas9 knockouts confirm mechanistic pathways .
Q. Basic: What safety precautions are required for handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential amine volatility.
- Waste disposal : Follow EPA guidelines for halogenated organics .
Q. Advanced: How can late-stage functionalization expand its applications?
- Cross-coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions .
- Click chemistry : Attach fluorescent tags (e.g., BODIPY) for imaging studies .
- Prodrug design : Esterify hydroxyl groups for improved bioavailability .
Q. Basic: What analytical techniques quantify this compound in biological matrices?
- LC-MS/MS : MRM transitions (e.g., m/z 165→148 for quantification) with deuterated internal standards .
- UV-Vis : Monitor absorbance at λ~270 nm (aromatic π→π* transitions) .
Q. Advanced: How does fluorination influence pharmacokinetic properties?
- Metabolism : Fluorine reduces CYP450-mediated oxidation, prolonging half-life.
- LogP : Increased lipophilicity (LogP ~2.5) enhances blood-brain barrier penetration .
Q. Basic: What are the solubility properties of this compound?
- Polar solvents : Soluble in DMSO, DMF, and methanol.
- Aqueous buffers : Low solubility (<1 mg/mL); use cyclodextrin-based formulations for in vitro assays .
Q. Advanced: How can enantiomeric purity be achieved and validated?
Properties
IUPAC Name |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-10-6-9(11)3-2-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLWMCKKBJGKBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249624-75-7 | |
Record name | 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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